6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
6-amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2/c19-11-6-7-16(14(20)8-11)26-10-15-13(9-21)17(22)24(18(25)23-15)12-4-2-1-3-5-12/h1-8H,10,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRQBMLSKGYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)COC3=C(C=C(C=C3)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile (CAS Number: 338418-69-2) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure
The molecular formula of this compound is , indicating the presence of a pyrimidine core substituted with various functional groups. The structural features contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. Below is a detailed analysis of its biological activities.
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can inhibit tumor cell proliferation. For instance, related compounds have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A-549 | 15 | Apoptosis induction via caspase activation | |
| MCF-7 | 20 | Inhibition of cell cycle progression | |
| HeLa | 10 | Modulation of p53 signaling pathway |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it has shown moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (1) |
| Escherichia coli | 20 | Amoxicillin (15) |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells . This suggests a potential therapeutic role in autoimmune conditions.
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : Activation of the caspase cascade leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints, particularly in cancerous cells.
- Cytokine Modulation : Reduction in the secretion of inflammatory cytokines from immune cells.
Case Studies and Research Findings
A case study involving the administration of pyrimidine derivatives in murine models showed a marked reduction in tumor size and improved survival rates compared to control groups. This supports the notion that similar compounds may have significant therapeutic potential .
Scientific Research Applications
Medicinal Applications
-
Antiviral Activity
- Compounds structurally related to 6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile have shown promising antiviral properties. For instance, derivatives have been synthesized that exhibit significant activity against the Newcastle disease virus, comparable to established antiviral drugs like Ribavirin.
-
Antimicrobial Properties
- Preliminary studies indicate that this compound possesses antimicrobial and antifungal activities. Research has highlighted its potential in developing new antimicrobial agents that could address resistant strains of bacteria and fungi.
- Anti-inflammatory and Anticancer Effects
Agricultural Applications
The compound's properties extend into agricultural chemistry, where it may be used as an herbicide or pesticide due to its structural similarities to other effective agricultural chemicals. Its ability to interact with biological systems can be harnessed for developing new agrochemicals that are both effective and environmentally friendly .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : The synthesis begins with appropriate pyrimidine precursors.
- Reactions : Key reactions may include nucleophilic substitutions and cyclization steps optimized for yield and purity.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Study 1: Antiviral Activity Assessment
A series of derivatives were synthesized based on the core structure of this compound and evaluated for their antiviral efficacy against Newcastle disease virus. Results indicated that several compounds exhibited high antiviral activity, suggesting a viable path for drug development in antiviral therapies.
Case Study 2: Antimicrobial Efficacy
In vitro studies were conducted to assess the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant inhibition zones compared to control groups, indicating strong potential as an antimicrobial agent .
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminoquinoline | Structure | Known for antimalarial activity |
| 5-Fluorouracil | Structure | Used in cancer chemotherapy |
| 2-Aminopyrimidine | Structure | Precursor for various pharmaceuticals |
The structural uniqueness of this compound enhances its potential biological activities compared to these similar compounds.
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The target compound’s uniqueness lies in its 2,4-dichlorophenoxy substituent at position 4, which distinguishes it from analogs with alternative groups. Below is a comparison with structurally related compounds:
Key Observations :
- The 5-carbonitrile group is conserved across most analogs, suggesting its critical role in stabilizing the pyrimidine ring or participating in hydrogen bonding .
- Substituents at position 4 (e.g., phenethyl-amino in ) influence electronic and steric profiles, which may modulate target binding or metabolic stability.
Physicochemical and Spectral Properties
Melting Points and Solubility
- reports a melting point of 161°C for 4-amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile, while highlights solubility challenges for thiophene-containing analogs, necessitating purification via column chromatography.
- The target compound’s dichlorophenoxy group likely increases melting point and reduces aqueous solubility compared to less halogenated derivatives .
Spectral Data
- IR Spectroscopy : Analogs in show peaks at 2195 cm⁻¹ (C≡N stretch) and 1649 cm⁻¹ (C=O or C=N vibrations), consistent with the target compound’s expected spectral profile.
- NMR: and report aromatic proton signals (δ 7.00–8.45 ppm) and exchangeable NH protons, aligning with the target’s phenyl and amino groups .
Antimicrobial and Antibacterial Potential
- demonstrates that 4-oxo-6-aryl dihydropyrimidines exhibit antibacterial activity, with substituents like thiophene (compound 4e) enhancing potency. The target’s dichlorophenoxy group may confer broader-spectrum activity due to increased lipophilicity and electron-withdrawing effects .
- highlights antimicrobial triazolopyrimidines, suggesting that the pyrimidine scaffold itself is pharmacologically privileged. The target’s amino and carbonitrile groups may similarly interact with microbial enzymes or DNA .
Enzyme Inhibition and Thermodynamic Stability
- discusses thermodynamic studies of 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, noting that electron-withdrawing groups stabilize the dihydropyrimidine ring. The target’s dichlorophenoxy substituent may further enhance stability .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound?
The compound is typically synthesized via condensation reactions or amine substitution . For instance, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine) in ethanol under acidic conditions yields 4-aminopyrimidinecarbonitriles . Alternatively, multi-component reactions involving aldehydes, cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours) form the pyrimidine core, followed by functionalization at specific positions . Crystallization from solvents like DMF/ethanol (1:2) is critical for purification .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates in amine reactions .
- Temperature control : Prolonged reflux (~20 hours) ensures complete conversion in condensation steps .
- Catalyst use : Acidic or basic catalysts (e.g., ammonium acetate) accelerate cyclization .
- Post-reaction workup : Acidification with dilute HCl precipitates the product, reducing impurities .
Yield optimization often requires iterative adjustments to these parameters, monitored via TLC or HPLC .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR spectroscopy : Proton (δH) and carbon (δC) NMR identify substituents (e.g., aromatic protons at δ 7.31–8.39 ppm and nitrile carbons at ~116 ppm) .
- IR spectroscopy : Peaks at ~2212 cm⁻¹ confirm the C≡N group, while NH₂ stretches appear at 3329–3478 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 351/353 for brominated analogs) validate molecular weight .
Advanced: How to resolve contradictory spectral data during characterization?
Contradictions (e.g., unexpected δH shifts) may arise from solvent effects , tautomerism , or impurities . Strategies include:
- Solvent variation : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts .
- 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
- Elemental analysis : Confirm empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Basic: What in vitro models are suitable for evaluating biological activity?
- Enzyme inhibition assays : Target enzymes (e.g., kinases or oxidoreductases) using spectrophotometric methods to measure IC₅₀ values .
- Cellular models : Cancer cell lines (e.g., MCF-7 or HeLa) assess antiproliferative effects via MTT assays .
- Docking studies : Computational models (e.g., AutoDock) predict binding affinities to receptors like PPAR-γ for antidiabetic activity .
Advanced: How to design environmental impact studies for this compound?
Adopt frameworks like Project INCHEMBIOL :
- Degradation studies : Monitor hydrolysis/photolysis rates under varying pH and UV exposure.
- Ecotoxicology : Use Daphnia magna or algae to assess acute/chronic toxicity (EC₅₀).
- Bioaccumulation : Measure log P (octanol-water partition coefficient) to predict environmental persistence .
Basic: How do substituents influence the compound’s biological activity?
- Electron-withdrawing groups (e.g., Cl, Br at the 4-position) enhance electrophilicity, improving enzyme inhibition .
- Bulkier substituents (e.g., cyclohexylamino) may reduce solubility but increase target specificity .
- Phenyl vs. thienyl groups : Thienyl analogs show higher antiproliferative activity in some cancer models .
Advanced: What mechanistic insights explain substituent-dependent activity variations?
- Electronic effects : Chlorine substituents increase electrophilicity at the pyrimidine core, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine thiols) .
- Steric effects : Bulky groups (e.g., 4-methylpiperidin-1-yl) may block off-target binding pockets, improving selectivity .
- Hydrogen bonding : Amino groups at the 6-position form H-bonds with active-site residues, validated via X-ray crystallography or MD simulations .
Basic: What purification methods are effective post-synthesis?
- Recrystallization : Use DMF/ethanol (1:2) or water/ethanol mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates isomers or byproducts .
- Acid-base extraction : Acidify reaction mixtures to precipitate the product while removing hydrophilic impurities .
Advanced: How to address reproducibility challenges in multi-step syntheses?
- Step-wise monitoring : Use LC-MS or in-situ IR to track intermediate formation .
- Standardized protocols : Control humidity (to prevent hydrolysis of nitrile groups) and oxygen levels (to avoid oxidation) .
- Scale-up adjustments : Optimize solvent volumes and heating rates to maintain reaction kinetics at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
